molecular formula C12H14N2O B1300340 1-Isobutyl-1H-benzimidazole-2-carbaldehyde CAS No. 610275-02-0

1-Isobutyl-1H-benzimidazole-2-carbaldehyde

Cat. No. B1300340
M. Wt: 202.25 g/mol
InChI Key: YSSSSYAZMZMSNB-UHFFFAOYSA-N
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Description

1-Isobutyl-1H-benzimidazole-2-carbaldehyde is an organic compound with the molecular formula C12H14N2O and a molecular weight of 202.26 . It is a solid substance .


Molecular Structure Analysis

The InChI code for 1-Isobutyl-1H-benzimidazole-2-carbaldehyde is 1S/C12H14N2O/c1-9(2)7-14-11-6-4-3-5-10(11)13-12(14)8-15/h3-6,8-9H,7H2,1-2H3 .


Physical And Chemical Properties Analysis

1-Isobutyl-1H-benzimidazole-2-carbaldehyde is a solid substance .

Scientific Research Applications

Synthesis and Fluorescence Properties

A noteworthy application in scientific research for derivatives similar to 1-Isobutyl-1H-benzimidazole-2-carbaldehyde is in the synthesis of fluorescent compounds. The study by Trofimov et al. (2009) demonstrated a straightforward synthesis method for 1-vinylpyrrole-benzimidazole ensembles that exhibit intense fluorescence, particularly useful in the blue region of the spectrum. Such compounds are synthesized through condensation reactions involving o-phenylenediamine, highlighting their potential in creating materials with specific optical properties (Trofimov et al., 2009).

Preparation and Modification of Benzoheterocyclic Carbaldehydes

Another significant application lies in the preparation of benzoheterocyclic carbaldehydes, as described by Luzzio and Wlodarczyk (2009). Their research outlines a method starting from methyl-substituted 2-aminobenzoheterocycles, leading to the synthesis of benzoheterocyclic carbaldehydes in the benzothiazole, benzoxazole, and benzimidazole series. This process involves several steps, including protection of nitrogen, halogenation, and conversion to aldehyde functionality, showcasing the versatility of such compounds in synthetic chemistry (Luzzio & Wlodarczyk, 2009).

Anticancer and Anthelmintic Activity

Compounds derived from benzimidazole carbaldehydes have been explored for their potential biological activities. Anwar et al. (2023) discussed the synthesis of indole-3-substituted-2-benzimidazoles via N-arylation and condensation-oxidation protocols, evaluating their efficacy as anti-cancer agents against various cancer cell lines. This highlights the potential of 1-Isobutyl-1H-benzimidazole-2-carbaldehyde derivatives in medicinal chemistry for developing new therapeutic agents (Anwar et al., 2023).

Phototransformation and Photochemical Properties

Pervova et al. (2010) studied the photochemical properties of benzimidazolyl-2-hydrazones, including those derived from aldehydes like 1-Isobutyl-1H-benzimidazole-2-carbaldehyde. They explored the phototransformation processes of these compounds in solutions, revealing that the nature of the aldehyde fragment significantly influences their behavior under light exposure. This research underlines the importance of such compounds in studying photoreactive materials and their potential applications in photochemistry (Pervova et al., 2010).

properties

IUPAC Name

1-(2-methylpropyl)benzimidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-9(2)7-14-11-6-4-3-5-10(11)13-12(14)8-15/h3-6,8-9H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSSSYAZMZMSNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355405
Record name 1-Isobutyl-1H-benzimidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isobutyl-1H-benzimidazole-2-carbaldehyde

CAS RN

610275-02-0
Record name 1-Isobutyl-1H-benzimidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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